molecular formula C7H13NO B1504996 Ethyl cyclobutanecarboximidate CAS No. 82218-95-9

Ethyl cyclobutanecarboximidate

Cat. No.: B1504996
CAS No.: 82218-95-9
M. Wt: 127.18 g/mol
InChI Key: GPOCNXYOILUIDO-UHFFFAOYSA-N
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Description

Ethyl cyclobutanecarboximidate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature, contributing to the fragrances of fruits and flowers . This particular ester is derived from cyclobutanecarboximidic acid and ethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl cyclobutanecarboximidate can be synthesized through the esterification of cyclobutanecarboximidic acid with ethanol in the presence of a mineral acid catalyst. This reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of cyclobutanecarboximidic acid ethyl ester may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while minimizing the reaction time .

Chemical Reactions Analysis

Types of Reactions

Ethyl cyclobutanecarboximidate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products

    Hydrolysis: Cyclobutanecarboximidic acid and ethanol.

    Reduction: Primary alcohols.

    Substitution: Depending on the nucleophile used, different substituted products can be formed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl cyclobutanecarboximidate is unique due to its cyclobutane ring structure, which imparts distinct chemical properties compared to linear or branched esters. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

ethyl cyclobutanecarboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-9-7(8)6-4-3-5-6/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOCNXYOILUIDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70700303
Record name Ethyl cyclobutanecarboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82218-95-9
Record name Ethyl cyclobutanecarboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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